molecular formula C7H11N7 B13270204 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13270204
M. Wt: 193.21 g/mol
InChI Key: AVCIFAMVUSPDMQ-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The resulting product is then purified using recrystallization techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

  • 1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride
  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • Methyl-1H-1,2,4-triazole-3-carboxylate

Comparison: 1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C7H11N7

Molecular Weight

193.21 g/mol

IUPAC Name

1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H11N7/c1-2-14-6(9-4-11-14)3-13-5-10-7(8)12-13/h4-5H,2-3H2,1H3,(H2,8,12)

InChI Key

AVCIFAMVUSPDMQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CN2C=NC(=N2)N

Origin of Product

United States

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